
5,5'-Carbonylbis(2-octadecyl-1H-isoindole-1,3(2H)-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Carbonylbis(2-octadecyl-1H-isoindole-1,3(2H)-dione) is a complex organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Carbonylbis(2-octadecyl-1H-isoindole-1,3(2H)-dione) typically involves multi-step organic reactions. The starting materials often include isoindole derivatives and long-chain alkyl halides. The reaction conditions may require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. The process would need to be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-Carbonylbis(2-octadecyl-1H-isoindole-1,3(2H)-dione) can undergo various chemical reactions, including:
Oxidation: This reaction may involve the addition of oxygen or the removal of hydrogen.
Reduction: This reaction may involve the addition of hydrogen or the removal of oxygen.
Substitution: This reaction may involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The conditions may vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carbonyl compounds, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
5,5’-Carbonylbis(2-octadecyl-1H-isoindole-1,3(2H)-dione) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 5,5’-Carbonylbis(2-octadecyl-1H-isoindole-1,3(2H)-dione) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.
Comparación Con Compuestos Similares
Similar Compounds
5,5’-Carbonylbis(2-ethyl-1H-isoindole-1,3(2H)-dione): Similar structure but with shorter alkyl chains.
5,5’-Carbonylbis(2-phenyl-1H-isoindole-1,3(2H)-dione): Similar structure but with aromatic substituents.
Uniqueness
5,5’-Carbonylbis(2-octadecyl-1H-isoindole-1,3(2H)-dione) is unique due to its long alkyl chains, which may impart specific physical and chemical properties
Propiedades
Número CAS |
112309-63-4 |
|---|---|
Fórmula molecular |
C53H80N2O5 |
Peso molecular |
825.2 g/mol |
Nombre IUPAC |
2-octadecyl-5-(2-octadecyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione |
InChI |
InChI=1S/C53H80N2O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-54-50(57)45-37-35-43(41-47(45)52(54)59)49(56)44-36-38-46-48(42-44)53(60)55(51(46)58)40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-38,41-42H,3-34,39-40H2,1-2H3 |
Clave InChI |
CIQXBMTYKOOACF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)CCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


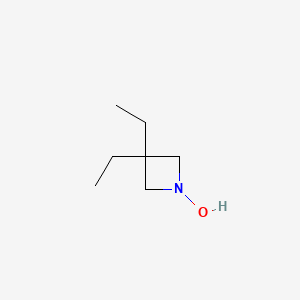

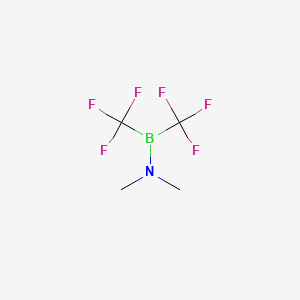
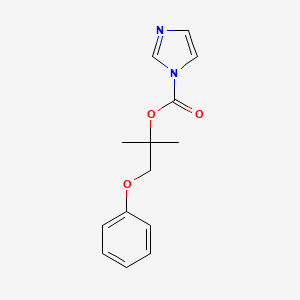
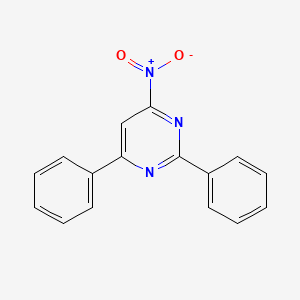
![Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol](/img/structure/B14316303.png)
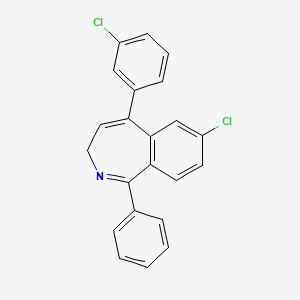
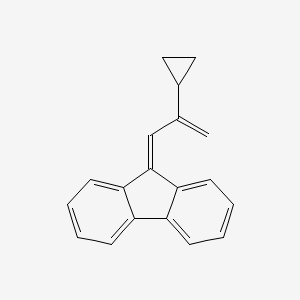
methylidene}-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B14316321.png)
![1-[Bis(phenylsulfanyl)methyl]naphthalene](/img/structure/B14316323.png)
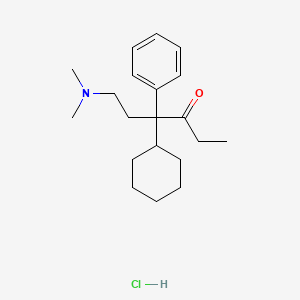

![1,2,4,5-Tetraazaspiro[5.6]dodecane-3-thione](/img/structure/B14316334.png)

